N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
Studies on chloroacetamide and related compounds, like those by Weisshaar and Böger (1989), have explored their utility as herbicides, highlighting the broader class of chloroacetamides' significance in agricultural science (Weisshaar & Böger, 1989). Similarly, research on the crystal structure of related capsaicinoids by Park et al. (1995) provides foundational knowledge on molecular interactions and conformational dynamics, which could be pivotal for designing drugs or agrochemicals based on N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide (Park et al., 1995).
Potential Pesticide Applications
Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides. This study underscores the importance of structural modifications on the biological activity of chloroacetamide derivatives, suggesting that similar modifications on this compound could tailor its efficacy as a pesticide or herbicide (Olszewska et al., 2011).
Biological Activities and Molecular Conformations
Research on 4-antipyrine derivatives, including studies by Narayana et al. (2016), highlights the diverse biological activities (analgesic, antibacterial, anti-inflammatory) of compounds with similar structural features. These studies provide a basis for investigating the biological activities of this compound, potentially leading to new pharmaceuticals (Narayana et al., 2016).
Synthesis and Structural Analysis
Skladchikov et al. (2013) discussed the synthesis and Heck cyclization of atropisomers related to the compound , offering insights into synthetic pathways that could be applied to synthesize and modify this compound for various applications, including medicinal chemistry and materials science (Skladchikov et al., 2013).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-8-14(2)10-16(9-13)25-7-6-24(20(27)21(25)28)12-19(26)23-15-4-5-18(29-3)17(22)11-15/h4-11H,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJCDHLEFWKGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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